molecular formula C21H26N2O2 B12628244 Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate CAS No. 918479-94-4

Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate

Cat. No.: B12628244
CAS No.: 918479-94-4
M. Wt: 338.4 g/mol
InChI Key: AKXHFNBOOGOVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate typically involves the reaction of 3-(chloromethyl)benzoate with 1-(2-phenylethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group can enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s overall activity. Pathways involved may include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

918479-94-4

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzoate

InChI

InChI=1S/C21H26N2O2/c1-25-21(24)20-9-5-8-19(16-20)17-23-14-12-22(13-15-23)11-10-18-6-3-2-4-7-18/h2-9,16H,10-15,17H2,1H3

InChI Key

AKXHFNBOOGOVHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCN(CC2)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.